molecular formula C44H62O4S4Sn2 B1496696 [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B1496696
M. Wt: 1020.6 g/mol
InChI Key: KDJCBHUGBKESAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organic compound characterized by its unique structure, which includes multiple thieno and dioxin rings, as well as trimethylstannyl groups

Preparation Methods

The synthesis of [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves multiple steps, typically starting with the preparation of the thieno and dioxin rings. These rings are then functionalized with ethylhexyl groups and trimethylstannyl groups through a series of reactions, including halogenation and stannylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation : The thieno and dioxin rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can target the stannyl groups, converting them to other functional groups.
  • Substitution : The trimethylstannyl groups can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include:

Properties

Molecular Formula

C44H62O4S4Sn2

Molecular Weight

1020.6 g/mol

IUPAC Name

[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C38H44O4S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-27-31-33(41-17-15-39-31)37(45-27)29-25-13-19-44-36(25)30(26-14-20-43-35(26)29)38-34-32(40-16-18-42-34)28(46-38)22-24(8-4)12-10-6-2;;;;;;;;/h13-14,23-24H,5-12,15-18,21-22H2,1-4H3;6*1H3;;

InChI Key

KDJCBHUGBKESAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C2C(=C(S1)C3=C4C=C(SC4=C(C5=C3SC(=C5)[Sn](C)(C)C)C6=C7C(=C(S6)CC(CC)CCCC)OCCO7)[Sn](C)(C)C)OCCO2

Origin of Product

United States

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